(1,1-Dichlorobut-1-en-2-yl)benzene
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Overview
Description
(1,1-Dichlorobut-1-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 1,1-dichlorobut-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichlorobut-1-en-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of benzene with 1,1-dichlorobut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The dichloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Common Reagents and Conditions
EAS Reactions: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products
EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alkanes.
Scientific Research Applications
(1,1-Dichlorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, while the dichloro group can undergo nucleophilic substitution . These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
1,2-Dichlorobenzene: A benzene derivative with two chlorine substituents in the ortho position.
1,4-Dichlorobenzene: A benzene derivative with two chlorine substituents in the para position.
Uniqueness
(1,1-Dichlorobut-1-en-2-yl)benzene is unique due to the presence of a 1,1-dichlorobut-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to simpler chlorinated benzenes. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
121700-16-1 |
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Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1,1-dichlorobut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
YFPSEJVUVGBYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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